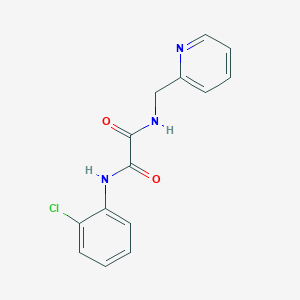

3-butyl-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

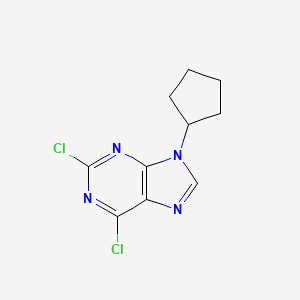

3-butyl-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H22N4O3S and its molecular weight is 422.5. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis and characterization of novel bioactive compounds containing 1,2,4-oxadiazole rings, akin to the structure of 3-butyl-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione, have been explored due to their potential antitumor activities. For instance, natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties were synthesized and evaluated for their antitumor efficacy across various cell lines, showcasing significant biological activity and highlighting the therapeutic potential of such compounds (Maftei et al., 2013).

Green Chemistry Approaches

The synthesis of quinazoline-2,4(1H,3H)-diones, structurally related to the target compound, has been achieved through green chemistry methodologies, utilizing CO2 and ionic liquids. This approach not only represents an environmentally friendly synthesis route but also demonstrates the efficiency and versatility of ionic liquids in catalyzing such transformations, potentially offering a sustainable pathway for the synthesis of similar compounds (Lu et al., 2014).

Antimicrobial Activity

Compounds featuring the 1,3,4-oxadiazole moiety, similar to the one in the query compound, have been synthesized and evaluated for their antimicrobial properties. This research has shown that such compounds can exhibit significant antibacterial and antifungal activities, making them promising candidates for the development of new antimicrobial agents. The incorporation of different substituents and structural moieties influences their biological efficacy, suggesting the potential for further optimization and development (Gupta et al., 2008).

Catalytic Syntheses and Environmental Applications

The catalytic synthesis of complex heterocyclic compounds, including those similar to the query compound, has been explored using environmentally benign conditions. For example, L-proline-catalyzed reactions "on water" have been developed for synthesizing structurally complex ortho-quinones. Such methodologies underscore the potential of using water as a solvent and bio-based catalysts for the synthesis of pharmaceutical intermediates, contributing to greener and more sustainable chemical processes (Rajesh et al., 2011).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-butyl-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione involves the reaction of 3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methylamine with butyl isocyanate followed by cyclization with phthalic anhydride.", "Starting Materials": [ "3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methylamine", "Butyl isocyanate", "Phthalic anhydride", "Dimethylformamide", "Chloroform", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Dissolve 3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methylamine in dimethylformamide and add butyl isocyanate. Stir the mixture at room temperature for 24 hours.", "Step 2: Add chloroform to the reaction mixture and extract the product. Wash the organic layer with water and dry over sodium sulfate.", "Step 3: Dissolve the product in chloroform and add phthalic anhydride. Heat the mixture at reflux for 6 hours.", "Step 4: Cool the reaction mixture and filter the product. Wash with chloroform and dry over sodium sulfate.", "Step 5: Recrystallize the product from chloroform and hexane.", "Step 6: Purify the product by column chromatography using chloroform and hexane as eluents.", "Step 7: Dissolve the purified product in a mixture of chloroform and methanol. Add sodium bicarbonate and stir for 1 hour.", "Step 8: Filter the reaction mixture and wash the product with water. Dry over sodium sulfate.", "Step 9: Recrystallize the product from chloroform and hexane.", "Step 10: Purify the product by column chromatography using chloroform and hexane as eluents." ] } | |

CAS-Nummer |

1207024-87-0 |

Molekularformel |

C22H22N4O3S |

Molekulargewicht |

422.5 |

IUPAC-Name |

3-butyl-1-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |

InChI |

InChI=1S/C22H22N4O3S/c1-3-4-13-25-21(27)17-7-5-6-8-18(17)26(22(25)28)14-19-23-20(24-29-19)15-9-11-16(30-2)12-10-15/h5-12H,3-4,13-14H2,1-2H3 |

InChI-Schlüssel |

FOINICVKOKGZGG-UHFFFAOYSA-N |

SMILES |

CCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=C(C=C4)SC |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-fluorobenzyl)-8-(2-hydroxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2452334.png)

![N-isobutyl-3-[1-({2-[(3-methylbutyl)amino]-2-oxoethyl}thio)-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]propanamide](/img/structure/B2452335.png)

![3-(1-(benzo[d]thiazole-6-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2452338.png)

![N-ethyl-2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-phenylacetamide](/img/structure/B2452340.png)

![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide](/img/structure/B2452343.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2452344.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2452345.png)

![2,6-dichloro-N-({4-[(1H-1,2,4-triazol-1-yl)methyl]phenyl}methyl)pyridine-3-sulfonamide](/img/structure/B2452346.png)

![N-(3-methoxyphenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2452348.png)